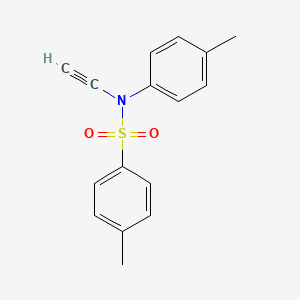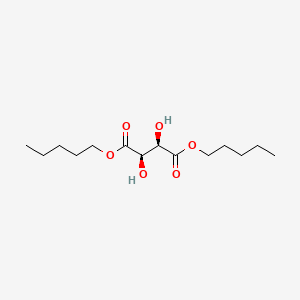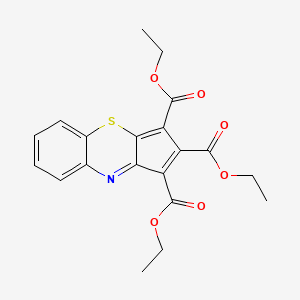
(S)-1-Ethyl-5-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Ethyl-5-phenylimidazolidine-2,4-dione is a chiral compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with an ethyl group at the 1-position and a phenyl group at the 5-position. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-1-Ethyl-5-phenylimidazolidine-2,4-dione typically begins with the appropriate amino acids or their derivatives.
Cyclization: The key step involves the cyclization of the amino acid derivative to form the imidazolidine ring. This can be achieved through a condensation reaction with a suitable carbonyl compound.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity.
Automated Processes: Employing automated synthesis and purification systems to enhance efficiency and consistency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (S)-1-Ethyl-5-phenylimidazolidine-2,4-dione can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(5S)-1-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-9(10(14)12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,14,15)/t9-/m0/s1 |
Clé InChI |
RFBSWCVPTLRFIC-VIFPVBQESA-N |
SMILES isomérique |
CCN1[C@H](C(=O)NC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCN1C(C(=O)NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


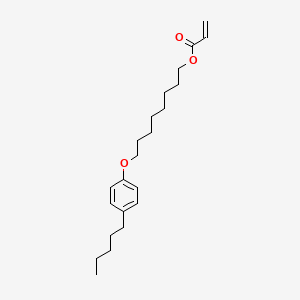
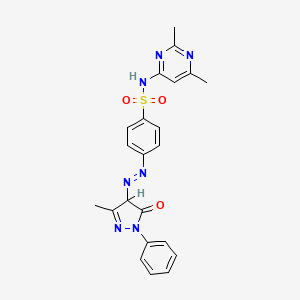

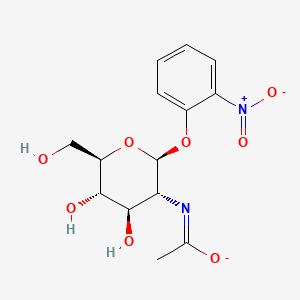

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
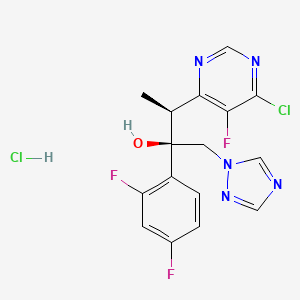
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)

